molecular formula C19H21NO B1324818 4-(Piperidinomethyl)benzophenone CAS No. 898770-91-7

4-(Piperidinomethyl)benzophenone

Cat. No.: B1324818
CAS No.: 898770-91-7
M. Wt: 279.4 g/mol
InChI Key: SBKBEDMRMXTWFQ-UHFFFAOYSA-N
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Description

4-(Piperidinomethyl)benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a piperidine ring attached to a benzophenone structure. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidinomethyl)benzophenone typically involves the reaction of benzophenone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidinomethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Piperidinomethyl)benzophenone involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A parent compound with similar structural features but lacks the piperidine ring.

    4-(Morpholinomethyl)benzophenone: Similar structure with a morpholine ring instead of piperidine.

    4-(Pyrrolidinomethyl)benzophenone: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

4-(Piperidinomethyl)benzophenone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKBEDMRMXTWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642671
Record name Phenyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-91-7
Record name Phenyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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